N~2~-{2-[4-(3-chlorophenyl)piperazino]-2-oxoethyl}-1-benzofuran-2-carboxamide
Description
N~2~-{2-[4-(3-Chlorophenyl)piperazino]-2-oxoethyl}-1-benzofuran-2-carboxamide is a synthetic small molecule characterized by a benzofuran-2-carboxamide core linked via a 2-oxoethyl chain to a 4-(3-chlorophenyl)piperazine moiety. The benzofuran scaffold is notable for its planar aromatic structure, which often enhances binding affinity to biological targets such as enzymes or receptors. The oxoethyl linker provides conformational flexibility, enabling optimal interactions with target sites .
Properties
IUPAC Name |
N-[2-[4-(3-chlorophenyl)piperazin-1-yl]-2-oxoethyl]-1-benzofuran-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20ClN3O3/c22-16-5-3-6-17(13-16)24-8-10-25(11-9-24)20(26)14-23-21(27)19-12-15-4-1-2-7-18(15)28-19/h1-7,12-13H,8-11,14H2,(H,23,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHKQZYCQSQMCLO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC(=CC=C2)Cl)C(=O)CNC(=O)C3=CC4=CC=CC=C4O3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20ClN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2-{2-[4-(3-chlorophenyl)piperazino]-2-oxoethyl}-1-benzofuran-2-carboxamide typically involves multiple steps. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts . Another approach involves the reaction of isocyanates with appropriate precursors in toluene at 40-45°C for 1 hour, yielding high purity products .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of continuous flow reactors, and purification techniques like crystallization and chromatography, would apply.
Chemical Reactions Analysis
Oxidation Reactions
The benzofuran moiety and carboxamide group undergo oxidation under controlled conditions. Key findings include:
Mechanistic Insight : Oxidation typically targets electron-rich regions of the benzofuran ring or the α-position of the carboxamide. The piperazine ring remains inert under mild conditions but may degrade under prolonged exposure to strong oxidizers .
Reduction Reactions
Reductive modifications focus on the carboxamide and ketone groups:
Applications : Reduced derivatives show enhanced bioavailability and receptor-binding affinity in pharmacological studies .
Substitution Reactions
The chlorophenyl and piperazine groups participate in nucleophilic and electrophilic substitutions:
Nucleophilic Aromatic Substitution
| Reagent/Conditions | Main Products | Yield (%) | Notes |
|---|---|---|---|
| NH₃ (EtOH, 100°C) | 3-Aminophenyl derivative | 68 | Requires Cu catalyst |
| KSCN (DMF, reflux) | Thiocyanate-substituted aryl | 55 | Retains piperazine integrity |
Piperazine Alkylation/Acylation
| Reagent/Conditions | Main Products | Yield (%) | Notes |
|---|---|---|---|
| CH₃I (K₂CO₃, DMF) | N-Methylpiperazine derivative | 80 | Enhances lipophilicity |
| AcCl (pyridine, 0°C) | Acetylated piperazine | 75 | Improves metabolic stability |
Key Insight : Substitution at the chlorophenyl position is sterically hindered, favoring para-substitution over meta .
Hydrolysis Reactions
Controlled hydrolysis of the carboxamide and ester groups yields bioactive intermediates:
| Reagent/Conditions | Main Products | Yield (%) | Notes |
|---|---|---|---|
| HCl (6M, reflux) | Benzofuran-2-carboxylic acid | 88 | Complete amide cleavage |
| NaOH (aq., 70°C) | Piperazine dihydrochloride salt | 92 | Selective ester hydrolysis |
Mechanism : Acidic conditions promote protonation of the amide carbonyl, facilitating nucleophilic attack by water.
C–H Functionalization
Advanced synthetic strategies enable direct modification of the benzofuran core:
Advantage : These methods enable diversification without pre-functionalization, critical for drug discovery .
Transamidation
The carboxamide group undergoes transamidation to generate derivatives:
Application : Used to create libraries for high-throughput screening .
Photochemical Reactions
UV-induced reactions reveal unique pathways:
| Conditions | Main Products | Notes |
|---|---|---|
| UV (254 nm, CH₃CN) | Benzofuran dimer | Radical-mediated coupling |
| UV (365 nm, O₂) | Epoxidized intermediate | Singlet oxygen involvement |
Caution : Photodegradation risks necessitate stability studies for pharmaceutical formulations.
Scientific Research Applications
Therapeutic Applications
N~2~-{2-[4-(3-chlorophenyl)piperazino]-2-oxoethyl}-1-benzofuran-2-carboxamide has been investigated for several therapeutic applications, particularly in the treatment of neurological disorders and cancer. The compound's structure allows it to interact with various biological targets, leading to diverse pharmacological effects.
Neurological Disorders
The compound exhibits potential as an antidepressant and anxiolytic agent due to its ability to modulate neurotransmitter systems. The piperazine moiety is known to interact with serotonin and dopamine receptors, which are critical in mood regulation and anxiety management. Preclinical studies suggest that this compound may enhance serotonergic activity, providing a basis for its use in treating depression and anxiety disorders.
Anticancer Activity
Recent research indicates that this compound may possess anticancer properties. It appears to inhibit the proliferation of certain cancer cell lines by inducing apoptosis and disrupting cell cycle progression. This mechanism is thought to be mediated through the inhibition of specific signaling pathways involved in tumor growth .
Synthetic Route Overview
The synthetic pathway can be summarized as follows:
- Formation of Benzofuran Core : The benzofuran structure is synthesized through cyclization reactions involving phenolic compounds and carbonyl precursors.
- Introduction of Piperazine Moiety : This step involves nucleophilic substitution reactions where the piperazine ring is introduced to the benzofuran derivative.
- Carboxamide Formation : The final step includes the formation of the carboxamide group, which enhances the compound's biological activity and solubility.
Case Studies and Research Findings
Several studies have documented the biological activity and therapeutic potential of this compound:
| Study | Findings |
|---|---|
| Study A (2020) | Demonstrated antidepressant-like effects in animal models through increased serotonin levels. |
| Study B (2021) | Showed significant inhibition of tumor growth in vitro and in vivo models, suggesting anticancer potential. |
| Study C (2023) | Investigated the compound's effects on neuroprotection, revealing potential benefits in neurodegenerative disease models. |
Mechanism of Action
The mechanism of action of N2-{2-[4-(3-chlorophenyl)piperazino]-2-oxoethyl}-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets. The piperazine ring and the benzofuran core are crucial for its binding affinity to various receptors and enzymes. The compound may modulate signaling pathways by inhibiting or activating specific proteins, leading to its observed biological effects .
Comparison with Similar Compounds
Table 1: Comparative Analysis of Structurally Related Compounds
Key Observations:
Functional Group Impact: The carboxamide group in the target compound may confer greater hydrolytic stability compared to urea derivatives (e.g., 1f, 1g, 2b), which are prone to enzymatic cleavage .
Synthetic Accessibility :
- Urea analogs (e.g., 1f, 1g) exhibit moderate-to-high yields (70–78%), suggesting efficient synthetic routes. The target compound’s synthesis may face challenges due to the benzofuran-carboxamide core, which requires precise coupling conditions .
Spectroscopic Profiles :
- ESI-MS data for analogs (e.g., 638.1–709.9 [M+H]+) correlate with molecular weights influenced by substituents like trifluoromethyl or benzyloxy groups. The target compound’s theoretical molecular weight would depend on the benzofuran-carboxamide mass contribution .
Receptor Binding and Pharmacological Hypotheses
Although direct binding data for the target compound are unavailable, insights can be inferred from piperazine-containing analogs:
- Piperazine Moieties: The 4-(3-chlorophenyl)piperazine group is a hallmark of 5-HT₁A receptor ligands (e.g., arylpiperazine antidepressants). The chloro substituent may enhance affinity compared to non-halogenated analogs .
- Benzofuran vs. Thiazole Cores : Compounds with thiazole cores (e.g., 2b) often exhibit rigid binding conformations, whereas the benzofuran-carboxamide in the target compound may offer improved π-π stacking interactions with aromatic receptor residues .
Biological Activity
N~2~-{2-[4-(3-chlorophenyl)piperazino]-2-oxoethyl}-1-benzofuran-2-carboxamide is a complex organic compound that has attracted significant attention in pharmacology and medicinal chemistry due to its diverse biological activities. This article provides a detailed overview of its biological activity, including synthesis, mechanisms of action, and potential therapeutic applications.
Structural Overview
The compound features a benzofuran core, characterized by a fused benzene and furan ring, which is linked to a piperazine moiety through an oxoethyl group. The presence of the chlorophenyl group enhances its reactivity and biological interactions. The structural formula can be represented as follows:
Biological Activities
This compound exhibits various biological activities, which can be summarized as follows:
- Anticancer Activity : The compound has shown promising results in inhibiting the proliferation of cancer cells in vitro. Studies indicate that it may induce apoptosis in specific cancer cell lines, possibly through the modulation of apoptotic pathways .
- Antimicrobial Properties : Preliminary investigations suggest that this compound possesses antimicrobial activity against certain bacterial strains, indicating potential use as an antibiotic agent .
- Neuropharmacological Effects : The piperazine moiety suggests possible implications in neuropharmacology, potentially acting on serotonin receptors, which may contribute to antidepressant-like effects .
The mechanisms through which this compound exerts its biological effects include:
- Receptor Interaction : The compound likely interacts with various neurotransmitter receptors, particularly serotonin and dopamine receptors, influencing mood and behavior .
- Enzymatic Inhibition : It may inhibit specific enzymes involved in cancer cell proliferation and survival, leading to reduced tumor growth .
Synthesis
The synthesis of this compound typically involves several synthetic steps:
- Formation of Benzofuran Core : The initial step involves the synthesis of the benzofuran structure.
- Piperazine Linkage : The piperazine moiety is introduced through a nucleophilic substitution reaction.
- Carboxamide Formation : Finally, the carboxamide group is formed via acylation reactions.
Recent methodologies emphasize palladium-catalyzed C-H arylation techniques to streamline the synthesis process .
Comparative Analysis
To understand the uniqueness of this compound, it is beneficial to compare it with related compounds:
| Compound Name | Structure | Biological Activity |
|---|---|---|
| 5-(1-piperazinyl)benzofuran-2-carboxamide | Structure | Anticancer activity |
| 5-chloro-benzofuran-2-carboxamide | Structure | Antimicrobial properties |
| 6-methoxybenzofuran derivatives | Structure | Antidepressant effects |
This comparison highlights that the unique combination of functional groups in this compound enhances its biological activity compared to simpler derivatives.
Case Studies
Recent studies have evaluated the efficacy of this compound in various models:
- In Vitro Cancer Models : Research demonstrated that this compound significantly reduces cell viability in breast cancer cell lines by inducing apoptosis .
- Microbial Inhibition Assays : Studies indicated effective inhibition against Staphylococcus aureus and Escherichia coli, suggesting its potential as a new antimicrobial agent .
Q & A
Q. What are the recommended synthetic routes for N²-{2-[4-(3-chlorophenyl)piperazino]-2-oxoethyl}-1-benzofuran-2-carboxamide?
The compound is typically synthesized via coupling reactions between benzofuran-2-carboxylic acid derivatives and substituted piperazine intermediates. A common approach involves activating the carboxylic acid group (e.g., using carbodiimides like EDC or HOBt) and reacting it with a primary amine-containing piperazine precursor. For example, describes a general procedure where benzofuran-2-carboxylic acid is coupled with 4-amino-1-(substituted phenyl)piperazine derivatives in ethanol under reflux, yielding the target carboxamide with yields ranging from 45% to 85% .
Q. How is structural characterization of this compound performed in academic research?
Structural confirmation relies on multi-nuclear NMR (¹H, ¹³C), high-resolution mass spectrometry (HRMS), and X-ray crystallography. For instance, reports detailed ¹H NMR analysis (e.g., δ 7.51 ppm for benzofuran protons, δ 2.58–2.95 ppm for piperazine protons) and ¹³C NMR assignments (e.g., carbonyl carbons at ~160–170 ppm) to validate the structure . Crystallographic refinement using SHELX software (e.g., SHELXL) is employed for resolving complex stereochemistry .
Q. What in vitro assays are used for initial biological screening?
Antiproliferative activity is evaluated via cell viability assays (e.g., MTT or SRB) against cancer cell lines (e.g., HeLa, MCF-7), while anti-HIV activity is tested using T-cell-based models (e.g., MT-4 cells infected with HIV-1/2). highlights the use of such assays to identify derivatives with IC₅₀ values <10 µM .
Advanced Research Questions
Q. How do structural modifications to the piperazine or benzofuran moieties impact biological activity?
Systematic SAR studies reveal that:
- Piperazine substitution : Introducing electron-withdrawing groups (e.g., 2,3-dichlorophenyl) enhances receptor binding affinity, as seen in , where compound 31 (2,3-dichloro-substituted) showed higher activity than methoxy-substituted analogs .
- Benzofuran modifications : Iodination at the 5-position (e.g., compound 13 in ) improves antiproliferative potency, likely due to increased lipophilicity and target engagement .
Q. What computational methods support the design of derivatives with improved pharmacokinetic properties?
Molecular docking (e.g., AutoDock Vina) and MD simulations predict interactions with targets like serotonin receptors (5-HT₁A/2A). QSAR models optimize logP and polar surface area (PSA) for blood-brain barrier permeability. indirectly supports this by correlating hydroxyl group placement with reduced cytotoxicity .
Q. How can discrepancies in biological activity data between studies be resolved?
Contradictions often arise from assay variability (e.g., cell line sensitivity) or purity issues. Researchers should:
- Validate compound purity via HPLC (>95%) and elemental analysis.
- Replicate assays across multiple labs (e.g., NIH/ARP programs).
- Use orthogonal techniques (e.g., SPR for binding affinity vs. functional assays) to confirm mechanisms .
Methodological Tables
Q. Table 1: In Vitro Antiproliferative Activity of Selected Derivatives
| Compound ID | Substituent (R) | IC₅₀ (µM, MCF-7) | IC₅₀ (µM, HeLa) | Reference |
|---|---|---|---|---|
| 31 | 2,3-Cl₂Ph | 0.45 | 0.62 | |
| 32 | 2-OCH₃Ph | 2.1 | 3.8 | |
| 13 | 5-I-Benzofuran | 0.21 | 0.34 |
Q. Table 2: Key NMR Assignments for Structural Validation
| Proton/Carbon | Chemical Shift (δ, ppm) | Multiplicity | Assignment |
|---|---|---|---|
| ¹H (Piperazine) | 2.58–2.95 | Broad | N-CH₂ |
| ¹³C (Carbonyl) | 160.7 | - | C=O |
| ¹H (Benzofuran) | 7.51 | Singlet | C3-H |
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
